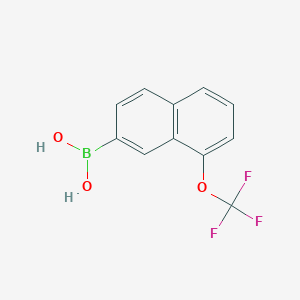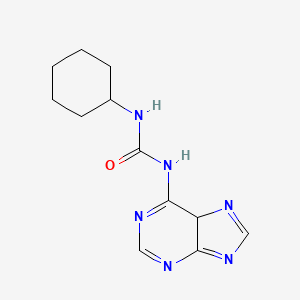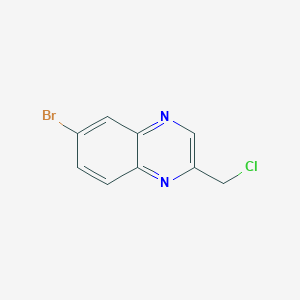
4-Chloro-2-p-tolyl-2H-chromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-p-tolyl-2H-chromene is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic structures containing a benzene ring fused to a pyran ring. This specific compound is characterized by the presence of a chlorine atom at the 4th position and a p-tolyl group at the 2nd position of the chromene ring.
Vorbereitungsmethoden
The synthesis of 4-Chloro-2-p-tolyl-2H-chromene can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 4-chlorobenzaldehyde and p-tolylacetylene in the presence of a base such as potassium carbonate can lead to the formation of the desired chromene compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-Chloro-2-p-tolyl-2H-chromene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding chromene oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-p-tolyl-2H-chromene involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-p-tolyl-2H-chromene can be compared with other similar compounds in the chromene family, such as:
2H-chromene: Lacks the chlorine and p-tolyl substituents, resulting in different biological activities.
4H-chromene: Differs in the position of the double bond in the pyran ring, leading to variations in chemical reactivity and biological properties.
4-Chloro-2-phenyl-2H-chromene: Similar structure but with a phenyl group instead of a p-tolyl group, which affects its biological activity and chemical behavior.
Eigenschaften
CAS-Nummer |
870105-46-7 |
|---|---|
Molekularformel |
C16H13ClO |
Molekulargewicht |
256.72 g/mol |
IUPAC-Name |
4-chloro-2-(4-methylphenyl)-2H-chromene |
InChI |
InChI=1S/C16H13ClO/c1-11-6-8-12(9-7-11)16-10-14(17)13-4-2-3-5-15(13)18-16/h2-10,16H,1H3 |
InChI-Schlüssel |
WHFFYUGPCHQGLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C=C(C3=CC=CC=C3O2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1,2-Dimethyl-1h-indol-3-yl)methyl]dihydrofuran-2,5-dione](/img/structure/B11860248.png)









![4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860306.png)


